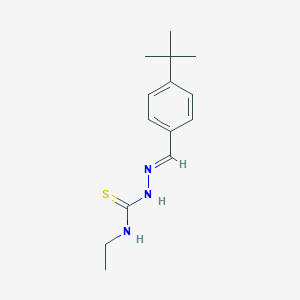![molecular formula C19H16BrFN4O3 B254761 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, also known as FBMH, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FBMH belongs to the class of pyridazinone derivatives, which have been found to exhibit a variety of biological activities.
Wirkmechanismus
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. For example, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to exhibit a variety of biochemical and physiological effects. For example, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its ability to exhibit a variety of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. One potential direction is to investigate the use of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to study the mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in more detail, in order to identify new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in human clinical trials.
Synthesemethoden
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-fluorobenzyl bromide in the presence of potassium carbonate and 18-crown-6. The resulting product is then reacted with 5-bromo-1,2-dihydro-3H-pyridazin-6-one and hydrazine hydrate to yield 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone.
Wissenschaftliche Forschungsanwendungen
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Several studies have investigated the potential use of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in the treatment of various diseases, such as cancer, inflammation, and bacterial infections.
Eigenschaften
Produktname |
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone |
|---|---|
Molekularformel |
C19H16BrFN4O3 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
5-bromo-4-[(2Z)-2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16BrFN4O3/c1-27-17-8-12(9-22-24-15-10-23-25-19(26)18(15)20)6-7-16(17)28-11-13-4-2-3-5-14(13)21/h2-10H,11H2,1H3,(H2,24,25,26)/b22-9- |
InChI-Schlüssel |
RDNSXWIOTNIQND-AFPJDJCSSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N\NC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)

![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)


![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)
![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)


![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
